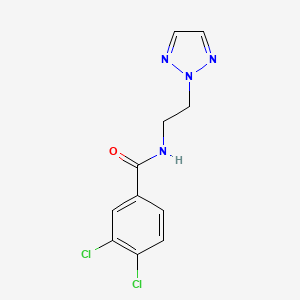

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide

Description

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-3,4-dichlorobenzamide is a synthetic benzamide derivative featuring a 3,4-dichlorinated aromatic ring and a triazole-containing ethyl side chain. The compound’s structure combines a benzamide core with a 2H-1,2,3-triazole moiety linked via an ethylene group. This design leverages the bioisosteric properties of triazoles, which are known to enhance metabolic stability and binding affinity in drug-like molecules .

The triazole-ethyl linker may contribute to conformational flexibility, enabling optimal positioning for target engagement. Such compounds are often explored for their antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .

Properties

IUPAC Name |

3,4-dichloro-N-[2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOVATJYZKAURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

Attachment of the Triazole to the Ethyl Chain: The triazole ring is then alkylated with an ethyl halide to form the N-(2-(2H-1,2,3-triazol-2-yl)ethyl) intermediate.

Coupling with 3,4-Dichlorobenzoyl Chloride: The final step involves the reaction of the intermediate with 3,4-dichlorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the triazole or benzamide moieties.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.

Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzamide moiety can also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Heterocyclic Appendages

- Triazole vs. Thiazole/Thiadiazole : The 2H-triazole in the target compound differs from thiazole () and thiadiazole () in electronic and steric properties. Thiazoles and thiadiazoles are sulfur-containing heterocycles with distinct π-electron systems, often associated with anti-inflammatory and semiconductor applications . Triazoles, being nitrogen-rich, improve metabolic stability and are prevalent in kinase inhibitors .

- Linker Flexibility : The ethyl spacer in the target compound contrasts with rigid thiazole/thiadiazole rings () or the hydroxy-dimethyl group in . This flexibility may enhance binding to dynamic biological targets.

Halogenation Patterns

- 3,4-Dichloro vs. 2,4-Dichloro: The 3,4-dichloro substitution on the benzamide core (target compound) differs from 2,4-dichloro analogs ().

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide (CAS No. 2097902-13-9) is a compound that features a triazole ring and a dichlorobenzamide moiety. Its unique structure suggests potential biological activities that are currently being explored in various research contexts, including medicinal chemistry and agrochemicals. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving:

- Formation of the Triazole Ring : Synthesized via cycloaddition reactions between azides and alkynes.

- Alkylation : The triazole is then alkylated with an ethyl halide.

- Coupling : Finally, the intermediate is reacted with 3,4-dichlorobenzoyl chloride to yield the target compound.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. For instance, 1,2,4-triazole derivatives have been documented to possess antifungal and antibacterial properties. The incorporation of the dichlorobenzamide moiety may enhance these effects due to its ability to interact with biological membranes .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Antifungal | 0.0156 | |

| Compound 2 | Antibacterial | 0.125–8 | |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The triazole ring can inhibit enzymes critical for microbial growth.

- Membrane Interaction : The dichlorobenzamide moiety may disrupt microbial cell membranes.

Case Studies

Recent studies have explored the efficacy of triazole-containing compounds against various pathogens:

- Antifungal Efficacy : A study demonstrated that certain triazole derivatives showed enhanced antifungal activity against Candida albicans, outperforming traditional antifungal agents like fluconazole by up to 64 times in terms of potency .

- Antibacterial Screening : Another study screened a series of triazole derivatives for antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, revealing promising results for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.